molecular formula C21H44N2O9 B1682601 t-boc-N-amido-PEG7-Amine CAS No. 206265-98-7

t-boc-N-amido-PEG7-Amine

Cat. No. B1682601
CAS RN: 206265-98-7
M. Wt: 468.6 g/mol
InChI Key: HTIMIYPOESODPC-UHFFFAOYSA-N
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Description

T-boc-N-amido-PEG7-Amine is a polyethylene glycol (PEG) derivative . It contains an amino group and a Boc-protected amino group . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .


Synthesis Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG7-Amine is C21H44N2O9 . It has a molecular weight of 468.6 g/mol .


Chemical Reactions Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-boc-N-amido-PEG7-Amine is soluble in DMSO . It appears as a pale yellow or colorless oily liquid . It has a predicted boiling point of 547.7±50.0°C and a predicted density of 1.075±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Antibody-Drug Conjugates (ADCs)

As a cleavable PEG linker, “t-boc-N-amido-PEG7-Amine” is used in the synthesis of ADCs. These are targeted cancer therapies that combine an antibody with a cytotoxic drug, allowing for direct delivery of the drug to cancer cells while minimizing effects on healthy cells .

Surface Modification

The amino group in “t-boc-N-amido-PEG7-Amine” can react with acids or active esters, making it suitable for surface modification of materials. This can improve biocompatibility or add functional groups to surfaces for further chemical reactions .

Chemical Modification

Its amino group also allows for chemical modification of various molecules, which is essential in creating new compounds with desired properties for research or therapeutic use .

Particle Modification

The compound can be used to modify the surface of particles, such as liposomes or nanoparticles, which can be used in diagnostic assays or as drug delivery vehicles .

Labeling

Finally, “t-boc-N-amido-PEG7-Amine” can be used for labeling molecules with fluorescent dyes or other markers, aiding in the visualization and tracking of biological processes .

Each of these applications utilizes the unique properties of “t-boc-N-amido-PEG7-Amine”, showcasing its versatility in scientific research.

Smolecule BOC Sciences BroadPharm BroadPharm Amino PEG

Mechanism of Action

Target of Action

t-boc-N-amido-PEG7-Amine, also known as Boc-NH-PEG7-NH2, is a polyethylene glycol (PEG) derivative . It is primarily used as a reagent in the preparation of biotinylated spacers present in glucose-transporter probes . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It is known that the compound is used in the synthesis of biotinylated spacers present in glucose-transporter probes . Therefore, it can be inferred that the compound plays a role in the biochemical pathways related to glucose transport.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-boc-N-amido-PEG7-Amine is the formation of biotinylated spacers in glucose-transporter probes . These spacers play a crucial role in the function of the probes, enabling the detection and study of glucose transport.

Action Environment

The action of t-boc-N-amido-PEG7-Amine is influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Safety and Hazards

T-boc-N-amido-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIMIYPOESODPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410538
Record name Boc-PEG-amine (n=7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-boc-N-amido-PEG7-Amine

CAS RN

206265-98-7
Record name Boc-PEG-amine (n=7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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